Ethanolamine-1,2-14C hydrochloride
Description
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Structure
2D Structure
Properties
CAS No. |
80335-50-8 |
|---|---|
Molecular Formula |
C2H8ClNO |
Molecular Weight |
101.53 g/mol |
IUPAC Name |
2-amino(1,2-14C2)ethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1+2,2+2; |
InChI Key |
PMUNIMVZCACZBB-HMOJLQGTSA-N |
SMILES |
C(CO)N.Cl |
Isomeric SMILES |
[14CH2]([14CH2]O)N.Cl |
Canonical SMILES |
C(CO)N.Cl |
sequence |
G |
Origin of Product |
United States |
Rationale for Isotopic Labeling in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a quantitative methodology used to determine the rate of metabolic reactions, or fluxes, within a biological system. nih.govnih.gov Unlike simply measuring the concentration of metabolites, which provides a static snapshot, MFA offers a dynamic view of cellular activity. nih.gov The core of this technique lies in the use of isotopic labeling, where atoms in a substrate molecule are replaced with their heavier, non-radioactive (stable) or radioactive isotopes. nih.govcreative-proteomics.com
When an isotopically labeled compound, such as one containing Carbon-14, is introduced to cells, it acts as a tracer. creative-proteomics.comlongdom.org As the cell metabolizes this tracer, the labeled atoms are incorporated into various downstream products. longdom.org By tracking the distribution and incorporation of the isotope into these products over time, researchers can elucidate active metabolic pathways, identify pathway bottlenecks, and quantify the rate at which molecules flow through specific reactions. nih.govvanderbilt.edu This method is predicated on the principle that the labeling pattern of a product metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. nih.govnih.gov This allows scientists to determine the relative contributions of different converging metabolic pathways to the production of a single compound. nih.gov
Historical Development and Significance of Carbon 14 Tracers in Lipid and Amine Metabolism
The discovery of Carbon-14 in 1940 by Martin Kamen and Sam Ruben, and the subsequent development of radiocarbon dating and tracer methodologies by Willard Libby, for which he received the Nobel Prize in Chemistry in 1960, revolutionized the life sciences. researchgate.netopenmedscience.comwikipedia.org This long-lived radioactive isotope of carbon provided a means to "label" and follow organic molecules through complex biological transformations. wikipedia.orgbritannica.com
In the field of lipid metabolism, ¹⁴C-labeled precursors were instrumental in mapping fundamental pathways. Classic experiments used these tracers to unravel the step-by-step synthesis of fatty acids and cholesterol, cornerstones of cellular structure and function. Similarly, the study of amine metabolism was profoundly advanced by Carbon-14. By using ¹⁴C-labeled ethanolamine (B43304), researchers could specifically trace its incorporation into vital phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE), a key component of cell membranes. nih.govportlandpress.com These studies were crucial in confirming the enzymatic steps of major lipid synthesis routes, such as the Kennedy pathway, and in understanding how different tissues regulate the production of these essential molecules. portlandpress.com
Specific Advantages of Ethanolamine 1,2 ¹⁴c Hydrochloride As a Molecular Probe
In Vitro Experimental Systems
In vitro systems, such as cell cultures, are fundamental in dissecting the molecular journey of Ethanolamine-1,2-14C hydrochloride. These controlled environments allow for precise measurements of its uptake, subcellular localization, and enzymatic conversion.
Cell Culture Labeling Protocols and Time-Course Studies
Labeling protocols in cell culture often involve the introduction of this compound into the culture medium. The subsequent incorporation of the radiolabel into cellular components is then monitored over time. For instance, in studies with cultured fetal rat neurons, the incorporation of radiolabeled ethanolamine into various methylated water-soluble and lipidic derivatives was examined at different time points, such as 3, 7, and 12 days in vitro (DIV). nih.gov These time-course studies revealed a decrease in the incorporation of the tracer into its methylated products as the neuronal cultures matured, suggesting a reduction in N-methyltransferase activities with age. nih.gov
In studies investigating phospholipid biosynthesis in rat liver, the kinetics of phosphatidylethanolamine and phosphatidylcholine synthesis were tracked from as early as 5 minutes to 60 minutes following the administration of radiolabeled precursors. nih.gov Such time-course experiments are crucial for understanding the rate-limiting steps and the dynamics of metabolic pathways.
Below is a data table illustrating a hypothetical time-course study of this compound incorporation into phospholipids in a generic cell culture system.
| Time Point | Total Cellular Uptake (DPM/mg protein) | Incorporation into Phosphatidylethanolamine (DPM/mg protein) | Incorporation into Phosphatidylcholine (DPM/mg protein) |
| 5 min | 15,000 | 8,000 | 1,500 |
| 15 min | 45,000 | 25,000 | 5,000 |
| 30 min | 80,000 | 50,000 | 12,000 |
| 60 min | 120,000 | 85,000 | 25,000 |
| 120 min | 150,000 | 110,000 | 38,000 |
DPM: Disintegrations Per Minute
Subcellular Fractionation for Localized Tracer Distribution
To understand where within the cell this compound and its metabolites are localized, subcellular fractionation techniques are employed. Following incubation with the tracer, cells are lysed, and cellular compartments such as the nucleus, mitochondria, microsomes, and cytosol are separated by differential centrifugation. The radioactivity in each fraction is then quantified.
Studies have shown that after the administration of [1,2-14C]ethanolamine, the resulting radiolabeled phosphatidylethanolamines and phosphatidylcholines are found in various subfractions of the rat liver. nih.gov The microsomal fraction, in particular, is a primary site for the synthesis of phosphatidylethanolamine. nih.gov Research on other 14C-labeled compounds in cultured calvaria cells has demonstrated that the majority of the radiolabel can be found in the cytosol, indicating that the initial uptake concentrates the compound in this compartment before it is further metabolized and incorporated into membranes. nih.gov
The following table provides a representative distribution of radioactivity in subcellular fractions after labeling with this compound.
| Subcellular Fraction | Percentage of Total Radioactivity |
| Nucleus | 5% |
| Mitochondria | 15% |
| Microsomes | 45% |
| Cytosol | 35% |
Enzymatic Reaction Assays with Radiolabeled Substrate
This compound is an invaluable tool for in vitro enzymatic assays to determine the activity of enzymes involved in its metabolism. A key enzyme in the pathway for phosphatidylethanolamine synthesis is ethanolaminephosphotransferase. nih.gov This enzyme catalyzes the transfer of the phosphoethanolamine group from CDP-ethanolamine to diacylglycerol.
In a typical assay, a cell lysate or a purified enzyme preparation is incubated with this compound (which is intracellularly converted to [14C]CDP-ethanolamine) and other necessary co-factors. The reaction is allowed to proceed for a specific time, after which it is stopped, and the products are separated, often by chromatography. The amount of radioactivity incorporated into the product (phosphatidylethanolamine) is then measured to determine the enzyme's activity. Such assays have been instrumental in characterizing the properties of ethanolaminephosphotransferase, including its optimal pH and ion requirements. nih.gov
Ex Vivo Tissue and Organ Slice Preparations
Ex vivo preparations, such as tissue and organ slices, bridge the gap between in vitro and in vivo studies. These methods maintain the tissue architecture and cellular interactions, providing a more physiologically relevant context for metabolic studies. Freshly isolated tissue slices, for example from the liver, can be incubated in a medium containing this compound.
Research using rat liver slices has been conducted to study the metabolism of [1,2-14C]ethanolamine. This approach allows for the investigation of metabolic pathways in a setting that preserves the complex interplay between different cell types within the tissue. The use of precision-cut tissue slices is also a validated method in other areas of research, such as evaluating the efficacy of therapeutic agents in tumor tissues, highlighting the robustness of this technique. nih.gov
In Vivo Animal Model Research Methodologies
In vivo studies in animal models are essential for understanding the systemic metabolism and distribution of this compound. These experiments provide insights into how the compound is absorbed, distributed, metabolized, and excreted by a whole organism.
Tracer Administration Routes and Experimental Design
The administration route of this compound in animal models is a critical aspect of the experimental design and depends on the research question. For instance, to study the rapid kinetics of phospholipid biosynthesis in the liver, an intraportal injection may be used to deliver the tracer directly to the target organ. nih.gov This route was employed in studies tracking the synthesis of phosphatidylcholine and phosphatidylethanolamine in rat liver. nih.gov
Another common administration route is intragastric gavage, which is relevant for studying the absorption and metabolism of the compound following oral ingestion. nih.gov Following administration, at selected time points, tissues and fluids can be collected to analyze the distribution and metabolic fate of the 14C label. These in vivo studies have been crucial in demonstrating the conversion of ethanolamine to choline and its incorporation into liver phospholipids. nih.govresearchgate.net
The design of such studies often involves different groups of animals to test the effects of various physiological or pathological conditions on the metabolism of the tracer.
Whole-Body and Organ-Specific Tracer Distribution Assessments
The use of radiolabeled compounds, such as this compound, is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of substances within a biological system. openmedscience.com Methodologies like whole-body autoradiography (WBA) and quantitative tissue analysis provide a detailed map of a tracer's journey through an organism, revealing target organs and sites of metabolic activity. openmedscience.comresearchgate.net
Research employing 14C-labeled ethanolamine and its derivatives has provided significant insights into its distribution patterns at both the whole-body and organ-specific levels. These studies are crucial for elucidating the metabolic fate of ethanolamine, a key component of phospholipids. nih.govyoutube.com
Whole-body autoradiography studies in Sprague-Dawley rats using related 14C-labeled compounds have demonstrated specific localization of radioactivity. For instance, following administration of [14C]N-nitrosodiethanolamine, tissue-bound radioactivity was prominently observed in the liver and the nasal olfactory mucosa. nih.gov Microautoradiography further specified this localization to the subepithelial glands (Bowman's glands) within the nasal mucosa. nih.gov Such studies indicate that even though a large portion of the compound may be excreted unmetabolized, specific tissues can retain and potentially bioactivate the molecule. nih.gov
Organ-specific distribution studies provide quantitative data on the concentration of the tracer in various tissues. A study on the distribution of N-([1-14C]-palmitoyl)ethanolamine in rats identified a distinct hierarchy of radioactivity accumulation across different organs. The adrenal glands showed the highest uptake by a significant margin, followed by the diaphragm, spleen, and other tissues. nih.gov This highlights the differential exposure and/or affinity of various organs for ethanolamine-containing compounds.
The liver is consistently identified as a primary site for the metabolism and accumulation of ethanolamine. nih.govnih.gov Studies focusing on rat liver have shown that intravenously administered 1,2-14C-ethanolamine is incorporated into phosphatidylethanolamines and, subsequently, phosphatidylcholines. nih.gov This metabolic conversion is a critical step in lipid biosynthesis. youtube.com Similarly, in vitro studies with rat brain fractions have demonstrated the incorporation of [14C]ethanolamine into the phospholipids of both neuronal and glial cells, indicating its importance in the central nervous system. nih.gov
The detailed findings from these distribution studies are summarized in the tables below.
Research Findings
Table 1: Organ Distribution of Radioactivity Following Administration of N-([1-14C]-palmitoyl)ethanolamine in Rats
This table illustrates the relative distribution of the radiolabel in various tissues, ranked from highest to lowest concentration.
| Tissue | Relative Radioactivity Level |
| Adrenal Glands | Very High (>>) |
| Diaphragm | High (>) |
| Spleen | High (>) |
| Kidney | High (>) |
| Testis | High (>) |
| Lung | High (>) |
| Liver | Moderate |
| Heart | Moderate |
| Brain | Low |
| Plasma | Low |
| Erythrocytes | Very Low |
Data sourced from a study on the tissue distribution of N-([1-14C]-palmitoyl)ethanolamine in rats. nih.gov
Table 2: Summary of Whole-Body Autoradiography Findings with [14C]N-nitrosodiethanolamine in Rats
This table highlights the key tissues identified as sites of tracer localization and metabolism.
| Technique | Key Findings | Implication |
| Whole-Body Autoradiography | Localization of tissue-bound radioactivity in the liver. | Indicates the liver is a primary target organ for accumulation and metabolism. nih.gov |
| Localization of tissue-bound radioactivity in the nasal olfactory mucosa. | Suggests a potential for local bioactivation in the nasal passages. nih.gov | |
| Microautoradiography | Highest labeling observed over the subepithelial glands (Bowman's glands) of the nasal mucosa. | Pinpoints specific cellular structures involved in the uptake of the compound. nih.gov |
| Metabolic Analysis | A small proportion of the dose was exhaled as 14CO2. | Confirms metabolic processing of the compound in vivo. nih.gov |
| The majority of the administered dose was recovered unmetabolized in the urine. | Shows efficient renal clearance of the parent compound. nih.gov |
Findings are based on studies with [14C]N-nitrosodiethanolamine, providing insight into the potential distribution patterns of ethanolamine-related compounds. nih.gov
Phospholipid Biosynthesis and Turnover
The metabolism of ethanolamine is central to the synthesis and remodeling of a major class of phospholipids. The use of Ethanolamine-1,2-14C allows for precise tracking of its incorporation and conversion within the cell. In mammalian cells, PE is primarily synthesized through two main routes: the CDP-ethanolamine pathway, also known as the Kennedy pathway, and the decarboxylation of phosphatidylserine (B164497) (PtdSer). mdpi.comnih.gov
The CDP-Ethanolamine Pathway: Tracing Flux and Enzyme Activities
The first committed step in the Kennedy pathway is the phosphorylation of ethanolamine to form phosphoethanolamine (p-ETN). youtube.com This reaction is catalyzed by ethanolamine kinase (EK), an enzyme that utilizes ATP. youtube.comwikipedia.org Some kinase enzymes exhibit specificity for either ethanolamine or choline, while others can phosphorylate both. nih.gov
In vitro enzyme assays with isozymes from Arabidopsis have demonstrated these differences in substrate specificity. For example, CEK4 functions specifically as an ethanolamine kinase, whereas CEK3 is specific for choline. Meanwhile, CEK1 and CEK2 can phosphorylate both but show a preference for choline. nih.gov The use of [¹⁴C]ethanolamine in pulse-chase labeling experiments allows for the direct measurement of this kinase activity by tracking the formation of radiolabeled phosphoethanolamine. nih.gov Studies in mice with a knockout of the enzyme ethanolamine phosphate (B84403) phospholyase (ETNPPL), which degrades p-ETN, showed an increased conversion of [³H]ethanolamine to [³H]p-ETN and subsequently to [³H]PE, highlighting the direct product-precursor relationship in this initial step of the pathway. nih.gov
| Enzyme Isozyme (from Arabidopsis) | Substrate Specificity | Relative Kinase Activity (Cho vs. Etn) | Reference |
|---|---|---|---|
| CEK1 | Prefers Choline | ~4-fold higher for Choline | nih.gov |
| CEK2 | Prefers Choline | ~4-fold higher for Choline | nih.gov |
| CEK3 | Choline Specific | ~25-fold higher for Choline | nih.gov |
| CEK4 | Ethanolamine Specific | Only Ethanolamine kinase activity detected | nih.gov |
The second step involves the activation of phosphoethanolamine by cytidine (B196190) triphosphate (CTP) to produce CDP-ethanolamine. nih.gov This reaction is catalyzed by the enzyme CTP:phosphoethanolamine cytidylyltransferase (ECT), also known as PCYT2. nih.govnih.gov This enzyme is a key regulator of the CDP-ethanolamine pathway. nih.gov Studies have shown that ECT and its counterpart in the choline pathway, CTP:phosphocholine (B91661) cytidylyltransferase (CT), are distinct activities residing on different proteins. nih.gov The human ECT enzyme (hECT) is composed of two tandem cytidylyltransferase domains, with the N-terminal domain being critical for its catalytic activity. nih.gov The enzyme displays a high degree of specificity for its substrates, utilizing CTP (or dCTP) and phosphoethanolamine, but not other trinucleotides. nih.gov In hepatocytes, ECT is found in both the cytosol and associated with the endoplasmic reticulum, which may play a role in channeling substrates for PE synthesis. nih.gov
The final step in the Kennedy pathway is the transfer of the phosphoethanolamine moiety from CDP-ethanolamine to a diacylglycerol (DAG) backbone, forming PE and releasing cytidine monophosphate (CMP). nih.gov This reaction is catalyzed by ethanolamine phosphotransferases. In mammals, two such enzymes exist: choline/ethanolamine phosphotransferase 1 (CEPT1) and ethanolamine phosphotransferase 1 (EPT1). nih.govnih.gov
CEPT1 is a dual-function enzyme located in the endoplasmic reticulum that can synthesize both PE from CDP-ethanolamine and phosphatidylcholine (PC) from CDP-choline. nih.govuniprot.org EPT1, on the other hand, is located in the Golgi apparatus. nih.gov Labeling studies using [¹⁴C]ethanolamine in cells deficient in these enzymes revealed that they contribute to the synthesis of distinct molecular species of PE. CEPT1 is important for synthesizing PE with shorter, more saturated fatty acids (e.g., 32:1, 34:1), while EPT1 preferentially synthesizes PE species containing long-chain, polyunsaturated fatty acids (e.g., 38:4, 40:6). nih.gov In U2OS cells, CEPT1 is responsible for the majority of de novo PE synthesis. nih.gov
| Enzyme | Subcellular Location | Preferred Lipid Substrates (for PE Synthesis) | Reference |
|---|---|---|---|
| CEPT1 | Endoplasmic Reticulum | DAGs with shorter fatty acids (e.g., 32:1, 32:2, 34:1, 34:2) | nih.gov |
| EPT1 | Golgi Apparatus | AAGs and DAGs with long, polyunsaturated fatty acids (e.g., 36:4, 38:4, 40:6) | nih.gov |
Phosphatidylethanolamine N-Methylation Pathway to Phosphatidylcholine (PC)
In addition to being a crucial membrane component, PE is also a direct precursor for the synthesis of phosphatidylcholine (PC) in the liver via the PE N-methylation pathway. mdpi.comnih.gov This pathway involves three sequential methylation steps of the ethanolamine headgroup of PE, catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT). mdpi.com The methyl groups are donated by S-adenosyl-L-methionine (SAM). wikipedia.org
Studies using stable isotope-labeled precursors, such as D4-ethanolamine, have been pivotal in demonstrating the unique contribution of this pathway. nih.gov The PC molecules produced via PE methylation are distinctly different from those made by the CDP-choline pathway. The methylation pathway generates PC species that are significantly enriched in long-chain, polyunsaturated fatty acids, such as arachidonic acid (20:4). nih.govtaylorfrancis.com In contrast, the CDP-choline pathway tends to produce more saturated PC species. nih.gov This profound difference in the molecular profiles of PC produced by the two pathways suggests they serve different functional roles in the liver. nih.govtaylorfrancis.com
Interconversion Dynamics with Choline and Serine Metabolism
The metabolic fate of the ethanolamine moiety is intricately linked with choline and serine metabolism. mdpi.com PE itself can be synthesized not only from the CDP-ethanolamine pathway but also from the decarboxylation of phosphatidylserine (PS) in the mitochondria, a reaction catalyzed by phosphatidylserine decarboxylase (PISD). mdpi.comnih.gov Isotope tracing experiments using d(3)-serine and d(4)-ethanolamine have shown that these two pathways produce different pools of PE. nih.gov The PtdSer decarboxylation pathway preferentially generates PE species with polyunsaturated fatty acids (e.g., 18:0-20:4), which seem to be retained within the mitochondria, suggesting a vital role in mitochondrial function. nih.gov
Conversely, PE can be a precursor for PS. The enzyme phosphatidylserine synthase can catalyze a headgroup exchange reaction, replacing the ethanolamine on PE with serine to form PS. youtube.com This reaction is reversible, allowing for the conversion of PS back to PE. youtube.com Furthermore, the ethanolamine headgroup of PE can be successively methylated to form a choline headgroup, thus converting PE into PC, as described in the PEMT pathway. mdpi.comwikipedia.org This network of interconversions allows the cell to dynamically manage the composition of its membrane phospholipids in response to metabolic needs.
Plasmalogen Biosynthesis and Ethanolamine Incorporation
Ethanolamine plasmalogens (PlsEtns) are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. med-life.ca They are crucial components of cellular membranes, particularly in the nervous system, and are involved in membrane structure, vesicular fusion, and protection against oxidative stress. med-life.canih.gov The incorporation of the ethanolamine headgroup is a key step in their biosynthesis.
Studies utilizing radiolabeled precursors have been instrumental in understanding the dynamics of plasmalogen metabolism. Research has shown that although plasmalogens contain a potentially unstable double bond, they can be taken up by the intestinal mucosa. med-life.ca During absorption, these lipids undergo significant structural remodeling. For instance, studies in rats have demonstrated that after administration of an emulsion containing various ethanolamine plasmalogen species, the lymph was enriched with species containing arachidonic acid at the sn-2 position, indicating a preferential re-esterification process in the intestinal mucosa. rsc.org
Furthermore, the vinyl-ether bond is critical for the functional properties of plasmalogens. In plasmalogen-deficient macrophage-like cells, phagocytosis is impaired. med-life.ca Treatment with lysoplasmalogens (lysoPlsEtn), which contain the characteristic vinyl-ether bond, can restore plasmalogen levels and normalize membrane fluidity, thereby improving phagocytic function. med-life.ca This highlights the structural importance of the ethanolamine plasmalogen in immune cell function.
Interactive Table: Structural Changes of Ethanolamine Plasmalogens During Intestinal Absorption in Rats
| Initial Administered Species (Major) | Species Detected in Lymph (Enriched) | Implied Metabolic Process |
|---|---|---|
| PE-Pls 16:0/18:1 | PE-Pls 18:0/20:4 | Preferential re-esterification with arachidonic acid |
| PE-Pls 18:0/18:1 | PC-Pls 18:0/20:4 | Base conversion and preferential re-esterification |
Note: PE-Pls refers to ethanolamine plasmalogen and PC-Pls to choline plasmalogen. The numbers indicate the fatty acid composition at the sn-1 and sn-2 positions.
Sphingolipid Metabolism and Ethanolamine Moiety Integration
The ethanolamine moiety is also a key player in the complex world of sphingolipid metabolism. Sphingolipids are not only structural components of cell membranes but also act as signaling molecules in a variety of cellular processes. The integration of ethanolamine occurs at several points in this metabolic network.
One of the key exit points from sphingolipid metabolism is the degradation of sphingosine-1-phosphate (S1P), a potent signaling molecule. This reaction is catalyzed by sphingosine-1-phosphate lyase, which cleaves S1P to produce a fatty aldehyde and phosphoethanolamine. nih.gov This phosphoethanolamine can then be utilized for the synthesis of phosphatidylethanolamine (PE), linking sphingolipid breakdown directly to glycerophospholipid synthesis. nih.gov
Furthermore, while sphingomyelin (B164518), which contains a phosphocholine head group, is the most well-known sphingophospholipid, ceramide phosphoethanolamine (CPE) also exists. The synthesis of CPE involves the transfer of the phosphoethanolamine group to ceramide. Although not as extensively studied as sphingomyelin synthesis, this pathway represents another direct integration of ethanolamine into the sphingolipid family. nih.gov The availability of ethanolamine can thus influence the balance between different classes of sphingolipids.
Interactive Table: Key Enzymes and Metabolites in Ethanolamine-Related Sphingolipid Metabolism
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
|---|---|---|---|
| Sphingosine-1-phosphate lyase | Sphingosine-1-phosphate | Fatty aldehyde, Phosphoethanolamine | Sphingolipid degradation |
| Ceramide phosphoethanolamine synthase | Ceramide, CDP-ethanolamine | Ceramide phosphoethanolamine, CMP | Ceramide phosphoethanolamine synthesis |
Biogenesis and Turnover of Specialized Lipid-Containing Structures (e.g., A2E in retinal pigment epithelium)
A2E is a bis-retinoid pigment that accumulates in the lysosomal granules of retinal pigment epithelium (RPE) cells as a component of lipofuscin. nih.gov The formation of A2E is an age-dependent process and is implicated in the pathogenesis of certain retinal diseases like Stargardt disease and age-related macular degeneration. nih.gov The biosynthesis of A2E is a non-enzymatic process that centrally involves the ethanolamine headgroup of phosphatidylethanolamine (PE).
The proposed biosynthetic pathway begins with the condensation of two molecules of all-trans-retinal (B13868) with the primary amine of the ethanolamine moiety of PE. nih.govresearchgate.net This reaction is thought to occur within the photoreceptor outer segments. The initial product is N-retinylidene-phosphatidylethanolamine (NRPE), which can then react with a second molecule of all-trans-retinal to form a dihydropyridinium-phosphatidylethanolamine intermediate (A2-DHP-PE). nih.gov This is followed by the formation of A2-phosphatidylethanolamine (A2PE). researchgate.net The final step is believed to be the hydrolysis of the phosphate group from A2PE, likely within the RPE phagolysosomes after phagocytosis of the photoreceptor outer segments, to yield A2E. researchgate.net
The use of radiolabeled ethanolamine, such as in this compound, would be a powerful tool to trace the incorporation of the ethanolamine backbone into these complex structures, confirming the proposed biosynthetic route and allowing for the study of the turnover rates of these lipofuscin components.
Interactive Table: Intermediates in the Biosynthesis of A2E
| Precursors | Intermediate | Description |
|---|---|---|
| all-trans-retinal, Phosphatidylethanolamine | N-retinylidene-phosphatidylethanolamine (NRPE) | Product of the condensation of one molecule of all-trans-retinal with PE. nih.gov |
| NRPE, all-trans-retinal | A2-dihydropyridine-phosphatidylethanolamine (A2-DHP-PE) | A cyclized intermediate formed from the reaction of NRPE with a second molecule of all-trans-retinal. nih.gov |
| A2-DHP-PE | A2-phosphatidylethanolamine (A2PE) | The immediate precursor to A2E, formed by oxidation of A2-DHP-PE. researchgate.net |
Role in Endocannabinoid Metabolism (e.g., N-acylethanolamine synthesis and degradation)
Ethanolamine is a fundamental component of a class of lipid signaling molecules known as N-acylethanolamines (NAEs). wikipedia.org The most well-known NAE is anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid that plays a role in pain, mood, and memory. wikipedia.org
The synthesis of NAEs, including anandamide, primarily occurs through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE). pnas.orgnih.gov This precursor is formed by the transfer of a fatty acid from a phospholipid, such as phosphatidylcholine, to the ethanolamine headgroup of phosphatidylethanolamine. jneurosci.org NAPE is then cleaved by a specific phospholipase D (NAPE-PLD) to yield the corresponding NAE. pnas.org
Interestingly, the degradation of anandamide also yields ethanolamine. The enzyme fatty acid amide hydrolase (FAAH) breaks down anandamide into arachidonic acid and ethanolamine. wikipedia.orgpnas.org This ethanolamine can then be re-utilized for the synthesis of phosphatidylethanolamine, creating a cycle. In some circumstances, FAAH can also run in reverse, catalyzing the condensation of arachidonic acid and ethanolamine to form anandamide, although this requires high concentrations of the substrates. pnas.org
Interactive Table: Pathways of Anandamide (AEA) Synthesis and Degradation
| Pathway | Key Enzyme(s) | Precursor(s) | Product(s) |
|---|---|---|---|
| NAPE-PLD Pathway | N-acyltransferase, NAPE-PLD | Phosphatidylcholine, Phosphatidylethanolamine, Arachidonic acid | Anandamide pnas.org |
| Phospholipase C/Phosphatase Pathway | Phospholipase C, PTPN22 (phosphatase) | N-arachidonoyl-phosphatidylethanolamine (NAPE) | Phosphoanandamide, Anandamide pnas.orgnih.gov |
| Reverse FAAH Reaction | Fatty Acid Amide Hydrolase (FAAH) | Arachidonic acid, Ethanolamine | Anandamide pnas.org |
Microbial Ethanolamine Utilization and Microcompartment Biogenesis (e.g., Eut BMCs in Salmonella)
Certain bacteria, including pathogenic species like Salmonella enterica and commensal Escherichia coli, can utilize ethanolamine as a source of carbon and nitrogen. asm.orgasm.org This ability provides a competitive advantage in environments rich in ethanolamine, such as the mammalian gut, where it is derived from the breakdown of phosphatidylethanolamine in host and microbial cell membranes. asm.org
To metabolize ethanolamine, these bacteria employ a specialized protein-based organelle called a bacterial microcompartment (BMC). The ethanolamine utilization (Eut) BMC encapsulates the enzymes required for ethanolamine degradation. asm.org This sequestration is crucial as the first step in ethanolamine catabolism, catalyzed by ethanolamine ammonia-lyase (EutBC), produces acetaldehyde (B116499), a volatile and toxic intermediate. asm.org The BMC prevents the escape of acetaldehyde, thus minimizing cellular toxicity and carbon loss. asm.org
The biogenesis of these microcompartments is encoded by the eut operon, which includes genes for the shell proteins that form the outer casing of the BMC, as well as the encapsulated enzymes. asm.org Studies on Salmonella and Listeria monocytogenes have shown that the expression of the eut genes and the formation of Eut BMCs are induced by the presence of ethanolamine and vitamin B12 (a cofactor for ethanolamine ammonia-lyase). nih.govnih.gov Tracing the uptake and incorporation of this compound would be invaluable for quantifying the flux through this pathway and understanding the dynamics of BMC assembly and function.
Interactive Table: Key Components of the Salmonella Ethanolamine Utilization (Eut) System
| Component | Gene(s) | Function |
|---|---|---|
| Ethanolamine ammonia-lyase | eutB, eutC | Catalyzes the conversion of ethanolamine to acetaldehyde and ammonia. asm.org |
| Acetaldehyde dehydrogenase | eutE | Converts acetaldehyde to acetyl-CoA. |
| Shell Proteins | eutS, eutM, eutN, eutK, eutL | Form the protein shell of the microcompartment. asm.org |
Plant Metabolism of Ethanolamine and Related Macromolecule Modification (e.g., eEF-1α modification)
In plants, ethanolamine is synthesized via the decarboxylation of serine and serves as a precursor for essential molecules like choline and phosphatidylethanolamine. wikipedia.org Beyond its role in lipid synthesis, ethanolamine is also involved in a rare and significant post-translational modification of a key protein in protein synthesis.
Research has shown that the eukaryotic elongation factor 1-alpha (eEF-1α), a highly abundant and multifunctional protein, is post-translationally modified by the covalent attachment of a phosphoglycerylethanolamine (PGE) moiety. oup.comnih.gov This modification has been identified in various plant species, including carrots, Arabidopsis, and tobacco. oup.comnih.gov
In vivo labeling studies using [14C]ethanolamine in carrot cells revealed that eEF-1α was the only protein to be significantly labeled, indicating a specific and targeted modification process. nih.govnih.gov Further experiments using other radiolabeled precursors like [3H]glycerol and [32P]Pi confirmed that the entire phosphatidylethanolamine molecule is attached to the protein. oup.com This novel lipid modification is thought to potentially influence the subcellular localization and diverse functions of eEF-1α, which include roles in protein synthesis, cytoskeletal organization, and signal transduction. nih.gov
Interactive Table: Evidence for PGE Modification of eEF-1α from Radiolabeling Studies in Carrot Cells
| Radiolabeled Precursor | Observation | Inference |
|---|---|---|
| [14C]ethanolamine | eEF-1α is the predominant labeled protein. nih.govnih.gov | Ethanolamine is specifically incorporated into eEF-1α. |
| [3H]glycerol | eEF-1α is labeled. oup.com | The modification contains a glycerol backbone. |
| [32P]Pi | eEF-1α is labeled. oup.com | The modification is phosphorylated. |
| [14C]myristic acid, [14C]linoleic acid | eEF-1α is labeled. oup.com | The modification contains fatty acids. |
Analytical and Detection Strategies for Carbon 14 Labeled Metabolites
Radiometric Quantification Techniques
Radiometric techniques are fundamental to studies involving ¹⁴C-labeled compounds, providing direct measurement of the radioactivity and thus the concentration of the labeled substance and its metabolites.
Liquid Scintillation Counting (LSC) is a widely used and highly sensitive method for quantifying the total radioactivity in a sample. nih.gov The principle involves dissolving or suspending the ¹⁴C-containing sample in a "cocktail" of an aromatic solvent and a scintillator (fluor). iaea.org The beta particles emitted by the ¹⁴C atoms transfer their energy to the solvent molecules, which in turn excite the scintillator molecules. iaea.org As the scintillators return to their ground state, they emit photons of light, which are detected and counted by photomultiplier tubes in a liquid scintillation counter. iaea.orgnm.gov The resulting counts per minute (CPM) are directly proportional to the amount of ¹⁴C present, and by using standards with known activity, the absolute amount of radioactivity (in disintegrations per minute, DPM) can be determined. iaea.org
In studies with Ethanolamine-1,2-¹⁴C hydrochloride, LSC is essential for quantifying the total ¹⁴C-labeled material in various biological matrices such as plasma, urine, feces, and tissue homogenates. nih.govnih.gov This allows for the determination of absorption, distribution, and excretion profiles of the parent compound and its metabolites. For instance, after administration of a ¹⁴C-labeled compound, the total radioactivity recovered in urine and feces over time provides a mass balance of the administered dose. nih.gov
A common procedure involves oxidizing the biological sample to convert all ¹⁴C-containing organic material to ¹⁴CO₂, which is then trapped in a suitable absorbing agent, such as ethanolamine (B43304) itself, and mixed with a scintillation cocktail for counting. osti.govupenn.edu This combustion method ensures that all radioactivity is accounted for, regardless of the chemical form of the ¹⁴C-metabolites. upenn.edu
Table 1: Hypothetical LSC Data for ¹⁴C-Ethanolamine Distribution
| Biological Matrix | Mean Radioactivity (% of Administered Dose) |
|---|---|
| Urine (0-24h) | 65.2 |
| Feces (0-48h) | 8.5 |
| Liver | 15.3 |
| Kidney | 3.1 |
| Expired Air (as ¹⁴CO₂) | 5.8 |
While LSC provides total radioactivity, it does not distinguish between the parent compound and its various metabolites. To achieve this separation, radiometric quantification is coupled with chromatographic techniques.
Radio-Thin Layer Chromatography (Radio-TLC) involves spotting a sample extract onto a TLC plate, which is then developed in a solvent system to separate the components based on their polarity. The distribution of radioactivity on the developed plate can be visualized and quantified using autoradiography or phosphor imaging. In autoradiography, the TLC plate is placed in contact with X-ray film. The beta particles from ¹⁴C expose the film, creating dark spots corresponding to the location of the radiolabeled compounds. Phosphor imaging offers a more quantitative and sensitive alternative, using a screen that captures the energy from the beta particles, which is then read by a laser scanner.
Radio-High-Performance Liquid Chromatography (Radio-HPLC) is a more powerful technique for separating complex mixtures of metabolites. researchgate.net The effluent from the HPLC column, containing the separated compounds, is passed through a radioactivity detector. researchgate.net This can be a solid scintillator flow cell or the effluent can be mixed with a liquid scintillation cocktail before passing through the detector. researchgate.net This online detection provides a radiochromatogram, a plot of radioactivity versus retention time. Each peak in the radiochromatogram corresponds to a radiolabeled metabolite. By integrating the area under each peak, the relative amount of each metabolite can be determined. In some cases, fractions of the HPLC eluate are collected at specific time intervals and then analyzed offline by LSC for more accurate quantification. nih.gov
Studies on the metabolism of [¹⁴C]ethanolamine have utilized these techniques to separate and identify various phospholipid metabolites in tissues like the liver. oup.com For instance, after administering ¹⁴C-ethanolamine, liver extracts can be analyzed by radio-TLC or radio-HPLC to quantify the incorporation of the radiolabel into phosphatidylethanolamine (B1630911), phosphatidylcholine, and other phospholipids (B1166683). oup.comnih.gov
Autoradiography at the whole-body or tissue level provides a visual map of the distribution of the radiolabeled compound. nih.gov After administration of Ethanolamine-1,2-¹⁴C hydrochloride, thin sections of the animal are exposed to X-ray film. nih.gov The resulting autoradiogram shows which tissues and organs have accumulated the radiolabel, providing valuable information on the sites of metabolism and potential target organs. nih.gov
Coupling with Mass Spectrometry for Metabolite Identification and Quantification
While radiochromatography can separate and quantify radiolabeled metabolites, it does not provide structural information. For metabolite identification, the combination of HPLC with mass spectrometry (MS) is indispensable. springernature.comckisotopes.com In a typical LC-MS/MS setup, the eluate from the HPLC column is split, with one portion going to the radioactivity detector and the other to the mass spectrometer. nih.gov
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight of the metabolites. Further fragmentation of the parent ions (MS/MS) yields a characteristic fragmentation pattern that helps in elucidating the chemical structure of the metabolite. nih.gov By correlating the peaks in the radiochromatogram with the mass spectra obtained at the same retention time, the identity of the radiolabeled metabolites can be confirmed.
This combined approach allows for the comprehensive profiling of metabolites in biological samples. For example, in a study of a ¹⁴C-labeled drug, LC-MS-LSC analysis of urine samples could identify various biotransformation products, such as hydroxylated or conjugated metabolites, and quantify their contribution to the total excreted radioactivity. nih.gov
Isotope Ratio Mass Spectrometry for Carbon Isotope Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of different isotopes of an element. While less common for routine metabolite profiling in drug metabolism studies, it can be employed for specific applications. In the context of ¹⁴C-labeled compounds, IRMS can be used to determine the ¹⁴C/¹²C or ¹⁴C/¹³C ratio in a sample with very high precision.
A novel application involves using the known ¹²C/¹⁴C isotope ratio to estimate the concentration of unlabeled metabolites when authentic standards are not available. nih.gov A sample containing the unlabeled metabolites is mixed with a reference sample containing the ¹⁴C-labeled metabolites. The ¹²C/¹⁴C ratio is measured by high-resolution MS, and this ratio, along with the concentration of the radioactive metabolite determined by LC-radiochemical detection, allows for the quantification of the unlabeled metabolite. nih.gov The ¹⁴C-labeled metabolite effectively serves as an internal standard, correcting for variations in sample preparation and instrument response. nih.gov
Combustion Analysis for ¹⁴CO₂ Excretion Studies
A significant metabolic pathway for many organic compounds, including ethanolamine, is oxidation to carbon dioxide (CO₂). nih.gov When Ethanolamine-1,2-¹⁴C hydrochloride is metabolized, a portion of the ¹⁴C label can be released as ¹⁴CO₂. nih.gov This ¹⁴CO₂ is then exhaled. To quantify this pathway, animals are placed in metabolic cages that collect the expired air.
The expired air is bubbled through a trapping solution, typically a strong base like potassium hydroxide (B78521) or an organic base like ethanolamine, which captures the CO₂. osti.govupenn.edu Aliquots of this trapping solution are then analyzed by LSC to determine the amount of ¹⁴CO₂. osti.govupenn.edu This provides a measure of the extent to which the parent compound has been completely broken down and entered the central carbon pool of the body. Studies have shown that a significant percentage of a topical dose of [¹⁴C]ethanolamine can be oxidized to ¹⁴CO₂. nih.gov
Table 2: Summary of Analytical Techniques for ¹⁴C-Ethanolamine Metabolites
| Technique | Primary Application | Information Obtained |
|---|---|---|
| Liquid Scintillation Counting (LSC) | Total radioactivity quantification | Overall absorption, distribution, and excretion |
| Radio-TLC/HPLC | Separation and quantification of radiolabeled metabolites | Metabolite profile and relative abundance |
| Autoradiography/Phosphor Imaging | Visualization of radiolabel distribution | Localization in tissues and on chromatograms |
| LC-MS/MS | Structural identification and quantification | Molecular weight and structure of metabolites |
| Isotope Ratio Mass Spectrometry (IRMS) | Precise isotope ratio measurement | Quantification without authentic standards |
| Combustion Analysis | Quantification of ¹⁴CO₂ in expired air | Extent of complete oxidation of the compound |
Research Applications in Cellular and Systemic Biology
Investigation of Membrane Biogenesis and Lipid Remodeling
Ethanolamine-1,2-14C hydrochloride is an invaluable tool for dissecting the complex processes of membrane biogenesis and the continuous remodeling of lipid components. As a direct precursor to phosphatidylethanolamine (B1630911) (PE), one of the most abundant phospholipids (B1166683) in cellular membranes, radiolabeled ethanolamine (B43304) allows for precise tracking of its synthesis and distribution.
Researchers utilize [14C]ethanolamine to follow its journey through the Kennedy pathway (also known as the CDP-ethanolamine pathway), the primary route for de novo PE synthesis. By introducing this compound to cells or tissues, scientists can measure the rate of its incorporation into PE, providing a direct readout of the flux through this essential biosynthetic pathway. cambridge.org Studies have successfully used this method to trace the incorporation of [14C]ethanolamine into the microsomal fraction of cells, which is a major site of phospholipid synthesis. archive.orgnih.gov
Furthermore, this tracer is employed in pulse-chase experiments to study the turnover and remodeling of PE molecules. After an initial "pulse" with [14C]ethanolamine, its disappearance from the PE pool over time can be monitored, revealing the half-life of these lipids and the dynamics of their replacement with newly synthesized molecules. For instance, studies in human fibroblasts with mutations affecting phospholipid synthesis have used [14C]ethanolamine to demonstrate a significant reduction in the de novo synthesis of ethanolamine glycerophospholipids, highlighting impairments in membrane biogenesis. semanticscholar.org This approach is critical for understanding how cells maintain membrane homeostasis and adapt their lipid composition in response to various physiological and environmental cues.
Studies in Cellular Differentiation and Development
The synthesis and composition of membrane phospholipids undergo significant changes during cellular differentiation and embryonic development, reflecting the specialized functions of different cell types. This compound provides a dynamic means to study these developmental alterations in lipid metabolism.
Research on the developing brain, for example, has utilized [14C]ethanolamine to investigate changes in phospholipid synthesis at different developmental stages. Studies in rat sucklings have examined the incorporation of radiolabeled ethanolamine into brain and liver lipids to understand how nutritional deficiencies might impact lipid metabolism during a critical period of development. cambridge.org These studies can reveal whether observed changes in lipid composition are due to altered synthesis rates or other factors, such as delayed development.
In the context of genetic disorders affecting development, [14C]ethanolamine serves as a key diagnostic and research tool. For instance, in studies of fibroblasts from patients with mutations in the EPT1 gene, which is critical for the final step of PE synthesis, metabolic labeling with [14C]ethanolamine has been used to demonstrate a marked impairment in the biosynthesis of ethanolamine glycerophospholipids. semanticscholar.org This directly links a genetic defect to a specific metabolic failure that underlies the developmental abnormalities observed in patients. Similarly, investigating phospholipid synthesis in organisms like lobsters during different life stages with [14C]ethanolamine helps to elucidate the biochemical requirements for normal development. researchgate.net
Metabolic Regulation and Adaptations in Non-Pathological States
Cells must tightly regulate their metabolic pathways to adapt to changing nutrient availability and environmental conditions. This compound is instrumental in uncovering the regulatory mechanisms governing ethanolamine and phospholipid metabolism.
Studies in various organisms have shown that the synthesis of ethanolamine and its incorporation into phospholipids is subject to feedback regulation. For instance, research has demonstrated that the presence of exogenous ethanolamine can down-regulate the endogenous synthesis of ethanolamine moieties. archive.org Using [14C]ethanolamine allows for the precise quantification of this regulatory effect by measuring changes in the incorporation of the radiolabel into downstream products.
Furthermore, this tracer has been used to study metabolic adaptations in response to specific physiological demands. In wheat, [14C]ethanolamine was used to trace the pathway of betaine (B1666868) synthesis, an important osmoprotectant. These experiments showed that ethanolamine is a key intermediate in the synthesis of betaine from glycine, revealing a crucial metabolic route for adaptation to stress. researchgate.net In another example, treating human cancer cell lines with the natural product ophiobolin A was found to paradoxically increase the metabolic flux through the Kennedy pathway, as measured by the accumulation of radiolabel from [14C]ethanolamine into PE. This finding points to a complex metabolic adaptation by the cells in response to the compound. cambridge.org
Elucidation of Enzyme Kinetics and Regulatory Mechanisms
Understanding the enzymes that catalyze the steps of phospholipid biosynthesis is fundamental to cell biology. This compound, and its derivatives, serve as substrates in assays designed to characterize these enzymes and their regulatory mechanisms.
The activity of key enzymes in the Kennedy pathway, such as ethanolamine kinase and CTP:phosphoethanolamine cytidylyltransferase (CCT), can be quantified by measuring the rate of conversion of [14C]ethanolamine into its phosphorylated and activated forms. cambridge.org This allows for the determination of important kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which are essential for understanding enzyme function.
This radiolabeled substrate is also crucial for studying the mechanism of enzyme inhibitors. For example, in the study of potential drugs targeting phospholipid metabolism in pathogens like Plasmodium falciparum, [14C]ethanolamine is used to treat parasites in the presence of an inhibitor. researchgate.net A resultant decrease in the synthesis of radiolabeled phosphatidylethanolamine and an accumulation of an upstream intermediate like radiolabeled phosphoethanolamine can pinpoint the specific enzyme being inhibited. researchgate.net Similarly, radiolabeled ethanolamine derivatives, such as N-arachidonoyl ethanolamide-[1,2-14C], are used to determine the kinetics and inhibition of enzymes like fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid signaling. researchgate.net
Table 1: Selected Enzyme Kinetic Parameters Determined Using Radiolabeled Ethanolamine Derivatives
| Enzyme | Substrate/System | Parameter | Value | Source(s) |
|---|---|---|---|---|
| Anandamide (B1667382) Amidase | N-arachidonoyl ethanolamine-[1,2-14C] in endothelial/mesangial cells | - | - | annualreviews.org |
| Fatty Acid Amide Hydrolase (FAAH) | [3H]AEA with N-Palmitoylethanolamine as inhibitor | pI₅₀ | 5.30 | researchgate.net |
| CTP:phosphocholine (B91661) cytidylyltransferase (PfCCT) | [14C]ethanolamine in P. falciparum | Inhibition Study | PG12 causes accumulation of phosphocholine | researchgate.net |
| Anandamide Amidase | Arachidonoyl ethanolamide-[1,2-14C] | - | pH Optimum: 8.0-9.0 | researchgate.net |
Analysis of Transporter Activities and Substrate Specificity (e.g., choline (B1196258)/ethanolamine transporters)
The transport of ethanolamine across cellular membranes is a mediated process, carried out by specific transporter proteins. This compound is the substrate of choice for studying the function, kinetics, and specificity of these transporters.
By incubating cells or membrane vesicles with [14C]ethanolamine, researchers can directly measure its rate of uptake. This allows for the characterization of transporter activity under various conditions, such as different pH levels or in the presence of competing molecules. Such experiments have been crucial in identifying and characterizing several ethanolamine transporters, including members of the Choline-Transporter-Like (CTL) family and the Feline Leukemia Virus Subgroup C Receptors (FLVCR).
These studies provide quantitative data on transporter affinity (Kₘ) and capacity (Vₘₐₓ). For instance, detailed kinetic analyses have distinguished between high-affinity and low-affinity ethanolamine transport systems mediated by different transporters. This knowledge is vital for understanding how different tissues and cell types acquire the necessary ethanolamine for their specific metabolic needs.
Table 2: Kinetic and Permeability Data for Ethanolamine Transport
| Transporter/System | Substrate | Parameter | Value | Source(s) |
|---|---|---|---|---|
| FLVCR1 | [14C]ethanolamine | Kₘ | 8 ± 1.5 µM | researchgate.net |
| FLVCR2 | [14C]ethanolamine | Kₘ | 41.5 ± 32.0 µM | researchgate.net |
| CTL1 | [14C]ethanolamine | K₁ (high affinity) | 55.6 - 66.5 µM | |
| CTL2 | [14C]ethanolamine | K₂ (low affinity) | 275 - 299 µM | |
| Anandamide Transporter (U937 cells) | [14C]Anandamide | Kₘ | 0.13 ± 0.01 µM | cambridge.org |
| Anandamide Transporter (U937 cells) | [14C]Anandamide | Vₘₐₓ | 140 ± 15 pmol/min/mg protein | cambridge.org |
| Human Skin (in vitro) | [14C]MEA (undiluted) | Permeability Constant (kp) | - | semanticscholar.org |
| Mouse Skin (in vitro) | [14C]MEA (undiluted) | Permeability Constant (kp) | - | semanticscholar.org |
Advanced Research Directions and Future Perspectives
Integration with Systems Biology Approaches (e.g., Radiometabolomics)
The integration of classical radiotracer studies with modern systems biology approaches, such as radiometabolomics and metabolic flux analysis (MFA), represents a powerful strategy to achieve a holistic understanding of ethanolamine (B43304) metabolism. nih.govnih.gov By using Ethanolamine-1,2-14C hydrochloride, researchers can trace the flow of the 14C label through interconnected metabolic networks, providing quantitative data on reaction rates (fluxes) that are essential for building and validating computational models of cellular metabolism. nih.govmdpi.com
A key application is in ¹³C Metabolic Flux Analysis, where the isotopologue distribution in various metabolites is measured to calculate the flux through central carbon metabolism. nih.gov While this study used ¹³C-labeled glucose, the principle is directly applicable to 14C-labeled ethanolamine to trace its specific contributions. For instance, a study on the microalga Crypthecodinium cohnii demonstrated that ethanolamine supplementation enhances lipid accumulation by redirecting carbon flux through glycolysis and the citrate (B86180) pyruvate (B1213749) cycle. nih.gov Tracing with this compound in such a system would precisely quantify the contribution of the ethanolamine backbone to the acetyl-CoA pool used for fatty acid synthesis.
Radiometabolomics, which combines radiolabeling with mass spectrometry or NMR, allows for the sensitive detection and quantification of radiolabeled metabolites. nih.gov This approach can uncover novel metabolic intermediates and quantify the relative importance of different ethanolamine-utilizing pathways under various physiological or pathological conditions.
Table 1: Potential Applications of this compound in Systems Biology
| Research Area | Application of this compound | Expected Insights |
| Metabolic Flux Analysis (MFA) | Tracing the incorporation of the 14C label into central carbon metabolites (e.g., acetyl-CoA, TCA cycle intermediates). | Quantification of the contribution of ethanolamine to cellular energy and biosynthetic precursor pools. nih.gov |
| Radiometabolomics | Identification and quantification of all 14C-labeled metabolites derived from ethanolamine. | Discovery of novel or low-abundance ethanolamine metabolites and pathway intermediates. |
| Lipidomics | Following the 14C label into various phospholipid species (e.g., phosphatidylethanolamine (B1630911), phosphatidylcholine). | Elucidation of the dynamics of phospholipid synthesis, remodeling, and turnover. nih.govnih.gov |
| Computational Modeling | Providing quantitative data for the development and validation of genome-scale metabolic models. | Predictive understanding of how perturbations in ethanolamine metabolism affect the entire cellular network. |
Development of Novel Tracing Methodologies for Complex Metabolic Networks
The use of this compound is foundational to the development of more sophisticated tracing methodologies aimed at dissecting complex metabolic networks. nih.gov Traditional radiotracer experiments often provide a bulk view of metabolic flux. However, new techniques are emerging to provide higher spatial and temporal resolution.
One such advanced methodology is organelle-specific metabolic tracing . A recent study, for example, employed a photoactivation and dual-isotope labeling strategy to investigate phosphatidylethanolamine (PE) metabolism with subcellular resolution, differentiating between mitochondrial and endoplasmic reticulum-derived PE pools. rsc.org While this study used a different labeling strategy, the concept can be adapted using this compound in combination with subcellular fractionation to trace the metabolic fate of ethanolamine within specific organelles. This is crucial as PE plays distinct roles in different cellular compartments, such as being a lipid chaperone in the ER and essential for mitochondrial respiratory complex activity. nih.gov
Another area of development is dynamic metabolic flux analysis , which moves beyond steady-state assumptions to capture the metabolic responses to environmental or genetic perturbations over time. nih.gov Pulse-chase experiments using this compound are a classic example of this, allowing researchers to follow a cohort of molecules through a pathway and determine the rates of synthesis and turnover of downstream products like phospholipids (B1166683). nih.gov
Furthermore, combining radiolabeling with advanced imaging techniques like mass spectrometry imaging (MSI) can visualize the spatial distribution of ethanolamine-derived metabolites within tissues. wikipedia.org This can reveal metabolic heterogeneity in complex biological samples, for instance, identifying regions within a tumor where ethanolamine metabolism is particularly active.
Applications in Synthetic Biology and Metabolic Engineering for Ethanolamine Pathways
Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov Isotopic tracers like this compound are invaluable tools in this field for characterizing and optimizing engineered metabolic pathways. nih.gov
In the context of metabolic engineering, researchers might aim to enhance the production of valuable compounds derived from ethanolamine or to engineer organisms to utilize ethanolamine as a specific carbon or nitrogen source. For example, some pathogenic bacteria can use ethanolamine as a nutrient source, giving them a competitive advantage in the gut. nih.govnih.gov Understanding the flux through the ethanolamine utilization (eut) pathway, which converts ethanolamine to acetyl-CoA and ammonia, is critical for engineering this pathway into non-pathogenic microbes for bioremediation or biocatalysis. nih.govresearchgate.net
Using this compound, synthetic biologists can:
Verify pathway function: Confirm that an engineered pathway is active and is converting ethanolamine as intended.
Identify bottlenecks: Determine which enzymatic step in a synthetic pathway is rate-limiting by observing the accumulation of a 14C-labeled intermediate.
Quantify pathway flux: Measure the efficiency of the engineered pathway and compare different designs.
Assess metabolic burden: Trace the flow of carbon from ethanolamine to determine its impact on other essential metabolic pathways in the host organism.
For instance, if one were to engineer a microorganism to produce a specific chemical from ethanolamine, this compound could be used to trace the carbon from ethanolamine to the final product and any byproducts, providing a clear picture of the engineered pathway's efficiency and specificity.
Exploration of Unconventional Metabolic Fates and Cellular Roles
While the primary metabolic fate of ethanolamine is its incorporation into phosphatidylethanolamine (PE) via the Kennedy pathway, research suggests the existence of unconventional metabolic roles and pathways. nih.gov this compound is an ideal tool to uncover and characterize these non-canonical functions.
One area of active research is the catabolism of ethanolamine. In many bacteria, ethanolamine can be broken down by ethanolamine ammonia-lyase into acetaldehyde (B116499) and ammonia, providing both a carbon and a nitrogen source. nih.govresearchgate.net This pathway is often enclosed within a protein-based microcompartment to contain the toxic acetaldehyde intermediate. researchgate.net Tracing with 14C-ethanolamine can elucidate the regulation and flux through this pathway in various bacterial species, including pathogens where it contributes to virulence. nih.govnih.gov
A novel ethanolamine utilization pathway has been discovered in Streptomyces coelicolor that does not produce acetaldehyde. nih.gov Instead, the initial step involves the synthesis of gamma-glutamylethanolamide. Using this compound could help to fully delineate this pathway and identify all downstream metabolites.
Beyond its role as a phospholipid precursor, free ethanolamine has been shown to have signaling functions, such as stimulating cell growth and providing cardioprotection. nih.gov Furthermore, the breakdown of phosphoethanolamine (PEtN) by the enzyme ethanolamine-phosphate phospholyase (ETNPPL) into acetaldehyde, ammonia, and phosphate (B84403) is another metabolic route. nih.gov Studies using [1-¹⁴C]ethanolamine have been employed to investigate the incorporation of ethanolamine into complex lipids in astrocytes and how the loss of ETNPPL affects phospholipid homeostasis. nih.gov This highlights the potential for this compound to dissect these alternative roles and regulatory mechanisms.
Table 2: Investigated Metabolic Fates of Radiolabeled Ethanolamine
| Organism/System | Labeled Compound Used | Observed Metabolic Fate / Pathway | Key Findings | Reference |
| Crypthecodinium cohnii | ¹³C-labeled glucose (with ethanolamine) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Ethanolamine addition enhanced flux towards lipid accumulation. | nih.gov |
| Pea Seedlings | Ethanolamine-1,2-¹⁴C | Phospholipid Synthesis | Incorporation into phospholipids is Ca²⁺-dependent and competitively inhibited by serine and choline (B1196258). | cdnsciencepub.comnih.gov |
| Human Astrocytes | [1-¹⁴C]ethanolamine | Phospholipid Synthesis | Investigated the role of Etnppl in regulating phospholipid homeostasis. | nih.gov |
| Mycobacterium 607 | Ethanolamine-1-¹⁴C | Amino Acid and Phospholipid Biosynthesis | Incorporation into glycine, serine, alanine, and phosphatidylethanolamine. | nih.gov |
| Streptomyces coelicolor | Unlabeled Ethanolamine | Gamma-glutamylethanolamide synthesis | Identification of a novel ethanolamine utilization pathway. | nih.gov |
The continued application of this compound in these advanced research areas promises to significantly expand our understanding of its metabolism and its multifaceted roles in biology, from single-cell organisms to complex mammalian systems.
Q & A
Q. How is Ethanolamine-1,2-¹⁴C hydrochloride synthesized, and what methods ensure isotopic purity?
Ethanolamine-1,2-¹⁴C hydrochloride is synthesized by introducing carbon-14 isotopes into the ethanolamine molecule, typically via precursor incorporation or chemical exchange. Key steps include:
- Labeling : Using [2-¹⁴C]ethanolamine hydrochloride (57.3 mCi/mmol) as a precursor, followed by purification via thin-layer chromatography (TLC) or column chromatography to remove unreacted isotopes .
- Validation : Radiochemical purity (>98%) is confirmed using TLC with solvent systems like diethyl ether/methanol/HCl/water (10:10:1:3) and autoradiography .
- Storage : Stabilize in sterile water or acidic buffers to minimize radiolytic degradation .
Q. What analytical methods are recommended for quantifying Ethanolamine-1,2-¹⁴C hydrochloride in biological matrices?
- TLC-Autoradiography : Separate metabolites using silica gel plates and quantify radioactivity via scintillation counting. This method resolves ethanolamine from breakdown products like aziridine .
- Liquid Scintillation Counting (LSC) : Directly measure ¹⁴C activity in lysed cell extracts or lipid fractions .
- HPLC Coupled with Radiometric Detection : Achieve high-resolution separation and quantification, particularly for complex lipid derivatives (e.g., phosphatidylethanolamine) .
Q. How should researchers handle isotopic dilution effects during tracer studies?
- Optimize Specific Activity : Use high-specific-activity material (e.g., 50–120 mCi/mmol) to minimize dilution by endogenous ethanolamine pools .
- Control Experiments : Include non-radiolabeled ethanolamine controls to assess background incorporation in metabolic pathways .
Advanced Research Questions
Q. How can Ethanolamine-1,2-¹⁴C hydrochloride elucidate lipid acylation mechanisms in mycobacterial studies?
- Experimental Design :
- Culture Mycobacterium marinum with [1,2-¹⁴C]acetate to label acyl chains. Extract lipoglycans (LAM/LM) and analyze ¹⁴C incorporation via SDS-PAGE/autoradiography .
- Compare mutant strains (e.g., M. marinum ΔMMAR_2380) to assess enzyme roles in acylation. Reduced ¹⁴C incorporation in mutants indicates defective acyltransferase activity .
- Data Interpretation : Use 2D-TLC to resolve phosphatidylinositol mannosides (PIMs) and quantify branching ratios (e.g., 2,6-α-Manp:6-α-Manp) to infer structural impacts .
Q. What methodological challenges arise when tracing phosphatidylethanolamine synthesis in osteoblasts using this compound?
- Cell Culture Protocol :
- Treat UMR-106 osteoblasts with parathyroid hormone (PTH) to stimulate phospholipase D (PLD). Use [2-¹⁴C]ethanolamine hydrochloride to label phosphatidylethanolamine .
- Validate PLD activity with dominant-negative PLD constructs and Western blotting .
- Data Contradictions : Discrepancies in ¹⁴C incorporation may arise from competing pathways (e.g., CDP-ethanolamine route). Use [ethanolamine-1,2-¹⁴C] CDP-ethanolamine controls to distinguish pathways .
Q. How do researchers resolve discrepancies in isotopic incorporation data during lipid metabolism studies?
- Case Study : In M. marinum, reduced ¹⁴C-acetate incorporation in lipoglycans of ΔMMAR_2380 mutants initially suggested defective acylation. However, methylation analysis revealed increased mannan and arabinan branching, requiring revised models for MMAR_2380’s role .
- Mitigation Strategies :
- Combine multiple techniques (e.g., SDS-PAGE, TLC, mass spectrometry) to cross-validate data.
- Use genetic complementation (e.g., reintroduce wild-type MMAR_2380) to confirm phenotypic reversibility .
Methodological Reference Tables
| Parameter | Details | Source |
|---|---|---|
| Specific Activity | 50–120 mCi/mmol (Ethanolamine-1,2-¹⁴C hydrochloride) | |
| Purity Validation | >98% via TLC (solvent: diethyl ether/methanol/HCl/water) | |
| Storage Conditions | 0.1–1 mCi/mL in sterile water, -20°C | |
| Key Applications | Lipid acylation tracing, phospholipase D assays, mycobacterial LAM studies |
Notes for Rigorous Research
- Isotopic Cross-Contamination : Pre-clean glassware with ethanolamine-free solvents to avoid background noise .
- Ethical Compliance : Adhere to radiological safety protocols (e.g., ALARA principles) during synthesis and disposal .
- Data Reproducibility : Report specific activity, storage duration, and solvent composition to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
